3,3-Dichloro-1,1,1-trifluoroacetone

Übersicht

Beschreibung

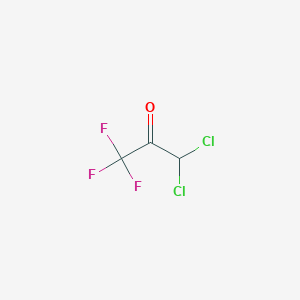

3,3-Dichloro-1,1,1-trifluoroacetone is a chemical compound with the molecular formula C3HCl2F3O. It is characterized by the presence of both chloro and trifluoromethyl groups, making it a versatile reagent in organic synthesis. This compound is often used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone typically involves the reaction of 1,1,1-trifluoroacetone with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position. The general reaction can be represented as follows:

CF3COCH3+Cl2→CF3COCCl2H

The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures the efficient production and purification of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution: Formation of substituted derivatives like 3,3-dimethoxy-1,1,1-trifluoroacetone.

Oxidation: Formation of trifluoroacetic acid or dichloroketones.

Reduction: Formation of trifluoroethanol or dichloroalkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DCTFA is widely used as a reagent in organic chemistry. It serves as a precursor for synthesizing other fluorinated compounds due to its reactive chlorine atoms, which can be substituted with various nucleophiles .

Table 1: Common Reactions Involving DCTFA

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Converts DCTFA to acids or ketones | Carboxylic acids, ketones |

| Reduction | Reduces DCTFA to alcohols or alkanes | Alcohols, alkanes |

| Substitution | Chlorine atoms replaced with other groups | Substituted derivatives |

Biochemical Studies

In biological research, DCTFA is employed to investigate enzyme mechanisms and metabolic pathways. Its fluorinated structure allows for specific interactions with biological molecules, making it useful in studying enzyme kinetics and inhibition .

Case Study: Enzyme Inhibition

A study demonstrated that DCTFA acts as an inhibitor for certain enzymes involved in metabolic pathways. The compound's ability to mimic substrate structures enables it to bind effectively to active sites, providing insights into enzyme functionality .

Production of Specialty Chemicals

DCTFA is utilized in the production of specialty chemicals and materials in various industries. Its properties facilitate the creation of fluorinated solvents and intermediates used in pharmaceuticals and agrochemicals .

Biopharmaceuticals

In the biopharmaceutical sector, DCTFA plays a role in drug formulation processes due to its stability and reactivity. It is used in the synthesis of active pharmaceutical ingredients (APIs) that require fluorinated compounds for enhanced efficacy .

Wirkmechanismus

The mechanism of action of 3,3-Dichloro-1,1,1-trifluoroacetone involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chloro and trifluoromethyl) makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic transformations and biological studies.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition or activation of specific pathways. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

3,3-Dichloro-1,1,1-trifluoroacetone can be compared with other similar compounds such as:

1,1,1-Trifluoroacetone: Lacks the chloro groups, making it less reactive in substitution reactions.

3,3,3-Trifluoroacetone: Similar structure but without the chloro groups, leading to different reactivity and applications.

1,1-Dichloro-3,3,3-trifluoroacetone: Similar but with different substitution patterns, affecting its chemical behavior.

Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts unique reactivity, making it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Biologische Aktivität

3,3-Dichloro-1,1,1-trifluoroacetone (DCTA) is a fluorinated compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential applications based on current research findings.

DCTA is a halogenated ketone with the molecular formula CClFO. It is synthesized through various methods, including the fluorination of pentachloroacetone. Its structure allows it to interact with biological systems in unique ways, particularly affecting metabolic pathways.

Inhibition of Enzymatic Activity

Research indicates that DCTA can act as an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. Inhibition of SDH leads to compromised energy synthesis in pathogenic bacteria and fungi, making DCTA a potential candidate for antifungal and antibacterial applications. The mechanism involves the disruption of electron transport processes, ultimately leading to cell death due to energy depletion .

Acute and Chronic Toxicity

Toxicological assessments have shown that DCTA exhibits varying levels of toxicity depending on the exposure route and duration. In acute studies involving rat models, exposure to high concentrations resulted in significant histopathological changes in organs such as the liver and heart. Notably, increased instances of myocarditis were observed at elevated exposure levels .

| Study Type | Exposure Level | Observed Effects |

|---|---|---|

| Acute Toxicity | 50,000 ppm | Myocarditis and inflammatory infiltration |

| Chronic Toxicity | 10,000 ppm | Mild liver necrosis observed |

| Repeated Dose Toxicity | 28-day study | No significant organ damage noted |

Antimicrobial Properties

DCTA has been studied for its antimicrobial properties. In vitro assays demonstrate that it effectively inhibits the growth of several bacterial strains and fungi. The compound's ability to disrupt cellular respiration contributes to its effectiveness as an antimicrobial agent.

Case Studies

- Fungal Inhibition : A study demonstrated that DCTA significantly inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL. The mechanism was linked to mitochondrial dysfunction caused by SDH inhibition.

- Bacterial Resistance : In another case study involving Escherichia coli, DCTA reduced biofilm formation by up to 70%, suggesting its potential use in preventing infections associated with biofilms .

Applications in Agriculture

DCTA's biological activity extends into agricultural applications as a potential fungicide. Its efficacy against various plant pathogens has led to research focused on developing it as a safe alternative to conventional fungicides.

| Pathogen Targeted | Efficacy (%) | Application Method |

|---|---|---|

| Fusarium spp. | 85% | Foliar spray |

| Botrytis cinerea | 78% | Soil drench |

Eigenschaften

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKWVIATMJLTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381237 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126266-75-9 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.